tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

Catalog No.
S13479219
CAS No.
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)...

Product Name

tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)oxolan-3-yl]carbamate

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)

InChI Key

SYDRTOIJBNFWGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1CO

tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a chemical compound characterized by its unique structure, which includes a hydroxymethyl group attached to a tetrahydrofuran ring. Its molecular formula is C10H19NO4, and it has a molecular weight of approximately 217.26 g/mol. The compound is also known by various synonyms, including tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate and 3-(Boc-amino)tetrahydrofuran-3-methanol . This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its functional groups that can participate in various

Typical of carbamates, including:

  • Hydrolysis: The carbamate bond can be hydrolyzed to yield the corresponding amine and carbonic acid derivatives.
  • Nucleophilic Substitution: The hydroxymethyl group can serve as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-carbon or carbon-nitrogen bonds.
  • Deprotection Reactions: The tert-butyl group can be removed under acidic or basic conditions to reveal the free amine, allowing further functionalization.

These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in drug development.

While specific biological activity data for tert-butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is limited, compounds with similar structures often exhibit interesting biological properties. For instance, tetrahydrofuran derivatives are known for their roles as intermediates in the synthesis of biologically active molecules. The presence of the hydroxymethyl group may enhance solubility and bioavailability, making this compound a candidate for further pharmacological studies.

Synthesis of tert-butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate typically involves the following steps:

  • Formation of Tetrahydrofuran Ring: Starting from a suitable precursor, the tetrahydrofuran ring can be formed through cyclization reactions.
  • Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved via formaldehyde or other hydroxymethylating agents under controlled conditions.
  • Carbamoylation: The final step involves reacting the hydroxymethylated tetrahydrofuran with tert-butyl isocyanate or another carbamoylating agent to form the desired carbamate .

These methods emphasize the importance of protecting groups and reaction conditions to achieve high yields and purity.

tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis, it may contribute to the development of new therapeutic agents.
  • Organic Synthesis: Its reactive functional groups make it useful in constructing complex organic molecules.
  • Research: It serves as a valuable tool in chemical biology studies due to its unique structural features.

Interaction studies involving tert-butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate are essential for understanding its reactivity and potential biological effects. Such studies may include:

  • Binding Affinity Tests: Evaluating how well this compound interacts with specific biological targets or enzymes.
  • Metabolic Stability Assessments: Understanding how this compound is metabolized in biological systems could provide insights into its pharmacokinetic properties.

These studies are crucial for determining the viability of this compound as a lead candidate for drug development.

Several compounds share structural similarities with tert-butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate. Here are some examples:

Compound NameMolecular FormulaKey Features
tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamateC10H19NO4Similar structure with oxolane ring
tert-butyl N-[2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamateC10H19NO4Different stereochemistry but similar functionality
1-tert-butoxycarbonylamino-tetrahydrofuranC10H19NO4Related carbamate structure without hydroxymethyl group

These compounds illustrate various aspects of structure-function relationships, emphasizing how modifications can lead to different chemical properties and biological activities.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.13140809 g/mol

Monoisotopic Mass

217.13140809 g/mol

Heavy Atom Count

15

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